molecular formula C7H10ClN3O B7469116 5-(Chloroacetamido)-1,4-dimethyl-pyrazole

5-(Chloroacetamido)-1,4-dimethyl-pyrazole

Cat. No. B7469116
M. Wt: 187.63 g/mol
InChI Key: FDRUSLWOWIPRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloroacetamido)-1,4-dimethyl-pyrazole (CDMP) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. CDMP is a pyrazole derivative that is widely used in biochemical and physiological studies, owing to its unique properties and characteristics.

Mechanism of Action

5-(Chloroacetamido)-1,4-dimethyl-pyrazole acts as an inhibitor of various enzymes, including serine proteases and cysteine proteases. It forms a covalent bond with the active site of the enzyme, thereby inhibiting its activity. This compound has been shown to be a potent inhibitor of various enzymes, and its mechanism of action has been extensively studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of blood coagulation, the modulation of the immune response, and the regulation of cell proliferation. This compound has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

5-(Chloroacetamido)-1,4-dimethyl-pyrazole has several advantages for lab experiments, including its high purity and yield, its stability, and its ability to inhibit various enzymes. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 5-(Chloroacetamido)-1,4-dimethyl-pyrazole in scientific research. One potential direction is the development of new drugs that can target the enzymes inhibited by this compound. Another potential direction is the use of this compound as a probe to study the mechanism of action of other enzymes. Additionally, this compound could be used in the development of new diagnostic tools for various diseases. Overall, this compound has significant potential for further research and development in the field of biochemistry and physiology.

Synthesis Methods

5-(Chloroacetamido)-1,4-dimethyl-pyrazole can be synthesized using different methods, including the reaction of 1,4-dimethyl-3,5-pyrazoledione with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound in high purity and yield.

Scientific Research Applications

5-(Chloroacetamido)-1,4-dimethyl-pyrazole has been widely used in scientific research, particularly in the field of biochemistry and physiology. It has been used as a probe to study the mechanism of action of various enzymes, including serine proteases and cysteine proteases. This compound has also been used to study the effect of various drugs on these enzymes, and to develop new drugs that can target these enzymes.

properties

IUPAC Name

2-chloro-N-(2,4-dimethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-4-9-11(2)7(5)10-6(12)3-8/h4H,3H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRUSLWOWIPRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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